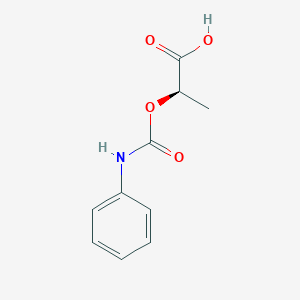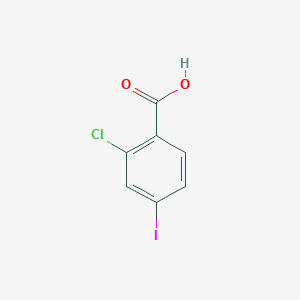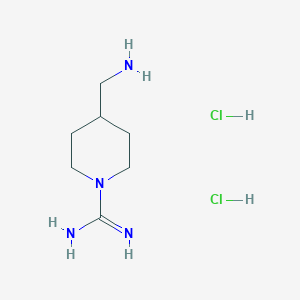
(R)-(+)-2-(Phenylcarbamoyloxy)propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of chiral propionic acid derivatives, such as "(R)-(+)-2-(Phenylcarbamoyloxy)propionic acid," often involves stereoselective or enantioselective methods to ensure the desired chirality of the final product. For instance, the synthesis of (2R)- and (2S)-[2-3H]-propionic acid is achieved through the reduction of a precursor using R- or S-Alpine Borane, which suggests a method that could potentially be adapted for the synthesis of "(R)-(+)-2-(Phenylcarbamoyloxy)propionic acid" . Additionally, the synthesis of (R)-2-hydroxy-2-phenylpropionic acid from carbohydrate derivatives indicates the use of degradation reactions to obtain the desired chiral acid . These methods highlight the importance of selecting appropriate starting materials and reagents to control the stereochemistry of the synthesis process.
Molecular Structure Analysis
The molecular structure of chiral propionic acids is characterized by the presence of an asymmetric carbon atom, which is responsible for the molecule's chirality. Techniques such as NMR spectroscopy, IR, and MS are commonly used to confirm the structure and purity of the synthesized compounds . For example, the structure of R-(+)-2-(4-hydroxyphenoxy)-propionic acid was characterized using these techniques, ensuring the correct stereochemistry was achieved . These analytical methods are crucial for the structural analysis of "(R)-(+)-2-(Phenylcarbamoyloxy)propionic acid" as well.
Chemical Reactions Analysis
The reactivity of chiral propionic acids like "(R)-(+)-2-(Phenylcarbamoyloxy)propionic acid" can be explored through various chemical reactions. For instance, the synthesis of herbicide intermediates involves reactions such as alkylation, hydrolysis, oxidation, and resolution . These reactions demonstrate the versatility of chiral propionic acids in forming different chemical bonds and functionalities, which is essential for their application in the synthesis of complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of chiral propionic acids are influenced by their molecular structure. The presence of functional groups such as hydroxy, carboxy, and ether groups can affect properties like solubility, boiling point, and reactivity . The synthesis processes described in the papers also emphasize the importance of reaction conditions, such as temperature and time, which can significantly impact the yield and purity of the final product . Understanding these properties is vital for the practical application and industrial production of compounds like "(R)-(+)-2-(Phenylcarbamoyloxy)propionic acid."
Wissenschaftliche Forschungsanwendungen
1. Chiral Solvating Agent
The N-(n-butylamide) of (S)-2-(phenylcarbamoyloxy)propionic acid, derived from L-ethyl lactate, serves as a chiral solvating agent (CSA) for determining the enantiomeric composition of N-(3,5-dinitrobenzoyl)amino acid methyl esters (Pini, Uccello-Barretta, Rosini, & Salvadori, 1991).
2. Enantioselective Resolution
In the enantioselective resolution of (R, S)-2-Phenoxy-Propionic Acid Methyl Ester (PPAM), an important chiral precursor for aryloxy phenoxy propionate herbicides, the covalent immobilization of lipase from Aspergillus oryzae was studied (Zhong et al., 2019).
3. Microbial Hydroxylation
A 96-well microplate assay method was optimized for screening microbial isolates capable of hydroxylating R-2-phenoxypropionic acid to R-2-(4-Hydroxyphenoxy)propionic acid, an intermediate in aryloxyphenoxypropionate (APP) herbicide synthesis (Zhou et al., 2020).
4. Propionic Acid Production
Microbial fermentation processes for propionic acid (propionate) production, used in food, cosmetic, plastics, and pharmaceutical industries, were reviewed, focusing on fermentative, biosynthetic, and amino acid catabolic pathways (Gonzalez-Garcia et al., 2017).
5. Screening for R-HPOPA Producing Microbes
A rapid throughput assay for screening microbes capable of producing (R)-2-(4-hydroxyphenoxy)propionic acid ((R)-HPOPA), crucial for optically pure aryloxyphenoxypropionic acid herbicides, was developed. This involved a spectrophotometric method for (R)-HPOPA determination (Hu et al., 2019).
6. Propionate Metabolism in Escherichia coli
Investigation into the anaerobic metabolism of propionate in Escherichia coli revealed the role of RNase R in hydrolyzing the prp transcripts, which encode enzymes necessary for propionate metabolism (Simonte et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2R)-2-(phenylcarbamoyloxy)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-7(9(12)13)15-10(14)11-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,14)(H,12,13)/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIHYWQSOXTJFS-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC(=O)NC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)OC(=O)NC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401033301 |
Source


|
| Record name | (R)-2-[(Phenylamino)carbonyloxy]propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401033301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-2-(Phenylcarbamoyloxy)propionic acid | |
CAS RN |
145987-00-4 |
Source


|
| Record name | (R)-2-[(Phenylamino)carbonyloxy]propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401033301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]-](/img/structure/B136494.png)


![(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aR)-1-(4-hydroxy-4-methylpentyl)-3a,7a-dimethyl-1,2,3,5,6,7-hexahydroinden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B136503.png)
![6-(Propan-2-yl)-6-azabicyclo[3.1.0]hexane](/img/structure/B136504.png)





![(5R)-3-propan-2-yl-5-[(E)-prop-1-enyl]-1,3-oxazolidin-2-one](/img/structure/B136522.png)

![7-Bromo-2-methylpyrido[2,3-b]pyrazine](/img/structure/B136524.png)
